molecular formula C13H11Cl2NO2 B13487424 rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13487424
M. Wt: 284.13 g/mol
InChI Key: CBSRXMMJHDMLKI-RGNHYFCHSA-N
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Description

rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[c]quinoline core with dichloro substitutions and a carboxylic acid functional group.

Properties

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H11Cl2NO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)/t7-,8+,12-/m1/s1

InChI Key

CBSRXMMJHDMLKI-RGNHYFCHSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3Cl)Cl)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:

    Formation of the cyclopenta[c]quinoline core: This step often involves cyclization reactions using appropriate precursors.

    Introduction of dichloro groups: Chlorination reactions are employed to introduce chlorine atoms at the desired positions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
  • rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bh-cyclopenta[C]quinoline-4-carboxylic acid

Uniqueness

rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is unique due to its specific dichloro substitutions and carboxylic acid functional group

Biological Activity

The compound rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family and features a unique bicyclic structure that includes dichloro substitutions and a carboxylic acid functional group. This structural configuration contributes to its diverse biological activities, making it a significant subject of research in medicinal chemistry.

  • Molecular Formula : C₁₉H₁₄Cl₂N₁O₂
  • Molecular Weight : 363.23 g/mol
  • CAS Number : 2679949-43-8

Research indicates that this compound exhibits notable biological activities primarily through its role as an enzyme inhibitor. It has been shown to inhibit alkaline phosphatases (ALPs), which are critical in various physiological processes. The mechanism involves binding to the active site of these enzymes, leading to inhibition of their activity. This inhibition can result in significant biological effects such as modulation of cellular processes and potential therapeutic benefits including anti-inflammatory and anticancer activities.

Biological Activities

  • Enzyme Inhibition :
    • Alkaline Phosphatases : The compound has demonstrated inhibitory effects on ALPs, which are involved in dephosphorylation processes within cells. This property may have implications for conditions where ALP activity is dysregulated.
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may exhibit anticancer properties through its enzyme inhibition capabilities. Further investigations are required to establish its efficacy against specific cancer cell lines.
  • Anti-inflammatory Effects :
    • The inhibition of ALPs may also correlate with anti-inflammatory effects, as these enzymes play roles in inflammatory signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Rac-(3aR,4S)-6-chloro-9-nitro-cyclopenta[c]quinolineChloro and nitro groupsEnzyme inhibitionNitro group provides distinct reactivity
Rac-(3aR,4S)-6-bromo-cyclopenta[c]quinolineBromo substitutionAntimicrobial activityBromine's electronic properties differ from chlorine
Rac-(3aR,4S)-8-chloro-cyclopenta[c]quinolineChloro at different positionKinase inhibitionPositioning of chloro affects biological target specificity

The unique combination of dichloro substitutions and the carboxylic acid functional group in this compound distinguishes it from these similar compounds by potentially enhancing its reactivity and biological efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological potential of quinoline derivatives:

  • In Vitro Studies :
    • In vitro assays have shown that compounds similar to this compound exhibit significant inhibitory activity against various cancer cell lines. For instance:
      • A study reported that derivatives with similar structures demonstrated IC50 values in the low micromolar range against leukemia cell lines .
  • Mechanistic Insights :
    • Molecular docking studies suggest that the binding affinity of this compound to ALPs could be influenced by its stereochemistry and substitution patterns. This insight is crucial for designing more potent derivatives .

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